

# Spectroscopic data for "Hept-1-en-5-yne" (NMR, IR, mass spectrometry)

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## Compound of Interest

Compound Name: *Hept-1-EN-5-yne*

Cat. No.: *B14743567*

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## An In-depth Technical Guide to the Spectroscopic Data of **Hept-1-en-5-yne**

This technical guide offers a detailed overview of the spectroscopic data for **Hept-1-en-5-yne** (also known as hept-5-en-1-yne), a valuable synthon in organic chemistry.<sup>[1]</sup> The document is intended for researchers, scientists, and professionals in drug development, providing predicted spectral data, comprehensive experimental protocols, and a logical workflow for the structural elucidation of this compound.

**Hept-1-en-5-yne** is an unsaturated hydrocarbon with the molecular formula C<sub>7</sub>H<sub>10</sub>, containing both a terminal alkene and a terminal alkyne functional group.<sup>[2]</sup> Its characterization is essential for confirming its structure and ensuring purity in synthetic applications.<sup>[1]</sup> This guide focuses on the primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Spectroscopic Data

While a complete, experimentally verified public dataset for **Hept-1-en-5-yne** is not readily available, the following tables summarize predicted data based on established principles for similar chemical structures.<sup>[1]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.<sup>[1]</sup>

Table 1: Predicted  $^1\text{H}$  NMR Data for **Hept-1-en-5-yne** (in  $\text{CDCl}_3$ )<sup>[1]</sup>

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
<b>H-1</b>	<b>~5.85 - 5.75</b>	<b>m</b>	-
H-2 (trans to alkyl)	~5.02	ddt	$J \approx 17.1, 1.5, 1.5$
H-2 (cis to alkyl)	~4.97	ddt	$J \approx 10.2, 1.5, 1.2$
H-3	~2.15	dt	$J \approx 7.0, 2.7$
H-4	~2.28	q	$J \approx 7.0$
H-6	~1.95	t	$J \approx 2.7$

| H-7 | ~1.75 | s | - |

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **Hept-1-en-5-yne** (in  $\text{CDCl}_3$ )

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
<b>C-1</b>	<b>~138.0</b>
C-2	~115.0
C-3	~32.5
C-4	~18.0
C-5	~84.0
C-6	~69.0

| C-7 | ~4.5 |

## Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted Infrared (IR) Absorption Data for **Hept-1-en-5-yne**

Functional Group	Absorption Range (cm <sup>-1</sup> )	Bond	Description
Alkyne C-H	~3300	≡C-H	Stretch
Alkene C-H	~3080	=C-H	Stretch
Alkyl C-H	~2960-2850	-C-H	Stretch
Alkyne C≡C	~2120	-C≡C-	Stretch (Terminal)
Alkene C=C	~1640	-C=C-	Stretch

| Alkene C-H Bend | ~990 and ~910 | =C-H | Out-of-plane bend |

## Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[\[1\]](#)

Table 4: Predicted Mass Spectrometry (MS) Data for **Hept-1-en-5-yne**

m/z Value	Interpretation
94	Molecular Ion (M <sup>+</sup> ) <a href="#">[3]</a>
79	[M - CH <sub>3</sub> ] <sup>+</sup>
67	[M - C <sub>2</sub> H <sub>3</sub> ] <sup>+</sup> (loss of vinyl group)
53	[M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (loss of allyl group)
41	Propargyl cation [C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup> or Allyl cation [C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

| 39 | Cyclopropenyl cation [C<sub>3</sub>H<sub>3</sub>]<sup>+</sup> |

## Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation used.

## NMR Spectroscopy Protocol (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-10 mg of **Hept-1-en-5-yne** in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>).<sup>[1][4]</sup> Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm).<sup>[1]</sup> Transfer the solution to a clean, dry 5 mm NMR tube.<sup>[1][5]</sup> For quantitative <sup>13</sup>C NMR, a paramagnetic relaxation agent like Cr(acac)<sub>3</sub> may be added to shorten relaxation times.<sup>[6]</sup>
- Instrument Parameters (400 MHz Spectrometer):
  - <sup>1</sup>H NMR: A standard single-pulse experiment is typically used.<sup>[1]</sup> Set the spectral width to 10-12 ppm, acquisition time to 2-3 seconds, and relaxation delay to 1-2 seconds.<sup>[1]</sup> Acquire 16-64 scans for a good signal-to-noise ratio.<sup>[1]</sup>
  - <sup>13</sup>C NMR: A proton-decoupled single-pulse experiment is standard, resulting in a spectrum where all carbon signals are singlets.<sup>[1][7]</sup> Use a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.<sup>[1]</sup> Due to the low natural abundance and weaker magnetic moment of <sup>13</sup>C, a larger number of scans (1024-4096) is required.<sup>[1][7]</sup>
- Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative ratios of protons.<sup>[8]</sup>

## FT-IR Spectroscopy Protocol

- Sample Preparation: As **Hept-1-en-5-yne** is a liquid, it can be analyzed directly.
  - Neat Liquid (Salt Plates): Place a single drop of the liquid between two IR-transparent salt plates (e.g., NaCl or KBr) to form a thin film.<sup>[9]</sup>
  - Attenuated Total Reflectance (ATR): Place a small drop of the sample directly onto the ATR crystal (e.g., diamond or germanium).<sup>[5][10]</sup> This method is often simpler and requires less sample preparation.<sup>[5]</sup>
- Data Acquisition:

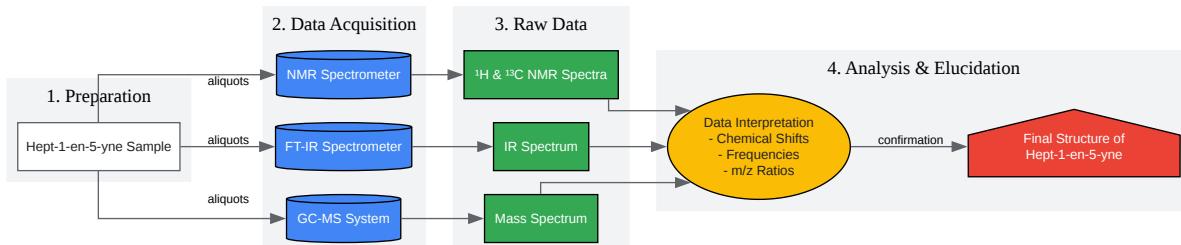
- First, acquire a background spectrum of the clean, empty salt plates or ATR crystal.[11] This will be subtracted from the sample spectrum to remove interfering signals from the atmosphere (e.g., CO<sub>2</sub> and water vapor).
- Place the prepared sample in the spectrometer and acquire the spectrum. Select an appropriate spectral range, typically 4000 to 400 cm<sup>-1</sup>.[10] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[10]
- Spectral Interpretation: Analyze the resulting spectrum by identifying characteristic absorption peaks corresponding to the functional groups present in the molecule.[10]

## Mass Spectrometry Protocol (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Hept-1-en-5-yne** (e.g., 100 ppm) in a volatile solvent like dichloromethane or hexane.[1]
- GC-MS Parameters:
  - Gas Chromatograph (GC): Use a non-polar capillary column (e.g., HP-5ms). Set the injector temperature to 250 °C. Use Helium as the carrier gas at a constant flow of 1 mL/min. A typical oven program would be to start at 40 °C for 2 minutes, then ramp at 10 °C/min to 250 °C.[1]
  - Mass Spectrometer (MS): Use Electron Ionization (EI) at 70 eV as the ionization mode.[1] Set the ion source temperature to 230 °C and the mass range to scan from m/z 35 to 350. [1]
- Data Analysis: The GC will separate the components of the sample before they enter the mass spectrometer. Analyze the mass spectrum of the peak corresponding to **Hept-1-en-5-yne**. Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the structural assignment.[12]

## Workflow Visualization

The logical workflow for the comprehensive spectroscopic analysis of **Hept-1-en-5-yne** is depicted in the diagram below. This process illustrates the path from sample preparation through data acquisition and analysis to the final structural elucidation.



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Caption: A workflow diagram for the spectroscopic analysis of **Hept-1-en-5-yne**.

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